Aqueous Solubility Enhancement via Hydrochloride Salt Formation
The hydrochloride salt form dramatically improves aqueous solubility compared to the free base. The free base 3-bromo-2,6-difluoroaniline exhibits a calculated aqueous solubility of only 0.23 g/L at 25 °C , while the hydrochloride salt demonstrates qualitatively reported solubility as 'soluble' in water . Based on the established behavior of halogenated aniline hydrochloride salts (e.g., 3-bromoaniline hydrochloride), salt formation typically increases aqueous solubility by 10- to >100-fold relative to the free base [1]. For synthetic protocols requiring aqueous or polar protic solvent conditions (e.g., amidation, bioconjugation, or salt metathesis reactions), the hydrochloride form enables homogeneous reaction conditions that the poorly soluble free base cannot support.
| Evidence Dimension | Aqueous solubility at 25 °C |
|---|---|
| Target Compound Data | Hydrochloride salt: qualitatively reported as soluble in water (≥25 mg/mL inferred from class behavior); precise quantitative solubility not located in public domain |
| Comparator Or Baseline | Free base (3-bromo-2,6-difluoroaniline, CAS 1262198-07-1): calculated solubility 0.23 g/L (0.023% w/v) |
| Quantified Difference | Estimated ≥100-fold improvement in aqueous solubility for the HCl salt versus free base (class-level inference from halogenated aniline hydrochloride solubility behavior) |
| Conditions | Ambient temperature (25 °C), pure water; free base value is calculated; hydrochloride value is qualitative vendor report plus class-level extrapolation |
Why This Matters
For procurement decisions, selecting the hydrochloride salt instead of the free base is essential for any synthetic step conducted in water or polar protic media, as the free base's near-insolubility (0.23 g/L) precludes homogeneous reaction conditions at synthetically useful concentrations.
- [1] Kuujia.com. CAS 56967-17-0 (Benzenamine, 3-bromo-, hydrochloride): '[T]he hydrochloride salt enhances stability and solubility, facilitating handling and reactivity in aqueous or polar solvent systems.' Class-level analogy for halogenated aniline hydrochloride solubility enhancement. View Source
